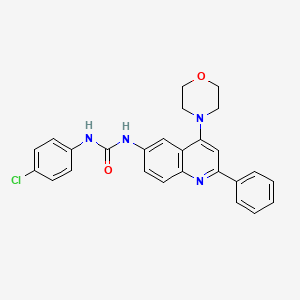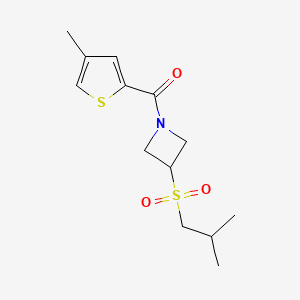
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, also known as Cmpd-A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit potent anti-cancer activity against various types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Electronic Analysis
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, as part of the quinoline derivatives, has been explored for its potential in nonlinear optical (NLO) research. A study demonstrated the synthesis of novel arylated quinolines and investigated their NLO properties using Density Functional Theory (DFT) calculations. The findings indicated that these molecules exhibit significant NLO properties, suggesting their potential for applications in technology-related fields, such as in the development of optical switches or modulators (Khalid et al., 2019).
Antiprotozoal and Antimycobacterial Activities
Research on the antiprotozoal and antimycobacterial activities of quinoline derivatives, including N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, has shown promising results. A study synthesized quinoline tripartite hybrids and tested them against various protozoa and Mycobacterium tuberculosis. The results revealed significant antimicrobial activity, highlighting the potential of these compounds in treating infectious diseases (Nava-Zuazo et al., 2010).
Inhibition of Cancer Cell Proliferation
Another significant area of research involves the exploration of N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea derivatives for cancer treatment. Studies have identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a crucial role in reducing cancer cell proliferation. This discovery opens avenues for the development of novel anticancer agents that are both potent and specific (Denoyelle et al., 2012).
Enhancement of Adventitious Rooting
Urea derivatives, including those similar in structure to N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, have been found to possess cytokinin-like activity, promoting cell division and differentiation in plants. This property is leveraged in agriculture and horticulture to enhance adventitious root formation, improving plant propagation techniques (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBMMPQYVMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![3-(Benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2947851.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)
![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)